4-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N,N-dimethylbutanamide
Description
Synthesis Analysis
The synthesis of compounds related to 4-[5-(3-Fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N,N-dimethylbutanamide involves intricate steps, including reactions that form highly substituted pyrazole or imidazole skeletons. These processes utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometric (MS) techniques for structure elucidation. Advanced NMR experiments and comparisons of predicted and observed chemical shifts play a crucial role in confirming the structures of synthesized compounds (Girreser, Rösner, & Vasilev, 2016).
Molecular Structure Analysis
The molecular structure of related compounds features complex arrangements with various substituents. Single crystal diffraction techniques are often employed to determine the spatial arrangement and conformation of molecules. Such studies reveal that the molecules can be essentially planar, with certain substituents oriented perpendicular to the plane of the rest of the molecule, indicating the nuanced molecular geometry these compounds possess (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
4-[5-(3-fluoro-5-methylphenyl)-4-phenylimidazol-1-yl]-N,N-dimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-16-12-18(14-19(23)13-16)22-21(17-8-5-4-6-9-17)24-15-26(22)11-7-10-20(27)25(2)3/h4-6,8-9,12-15H,7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLVMKVPQSBINT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=C(N=CN2CCCC(=O)N(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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